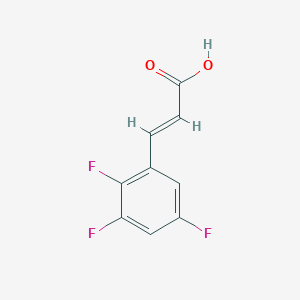

2,3,5-Trifluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDPERUKPYYNEO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420764 | |

| Record name | 2,3,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-79-4 | |

| Record name | 2,3,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237761-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorocinnamic Acid

Foreword: Navigating the Data Landscape for a Niche Compound

In the realm of drug discovery and materials science, substituted cinnamic acids represent a class of compounds with significant potential. The introduction of fluorine atoms into the phenyl ring can dramatically alter the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities. This guide focuses on a specific, less-documented member of this family: 2,3,5-Trifluorocinnamic acid.

It is imperative to state at the outset that, despite a thorough review of the available scientific literature and chemical databases, experimentally determined physical properties for this compound are not widely published. This is not uncommon for niche research chemicals. Therefore, this guide will adopt a dual approach. Firstly, it will present the known identifiers and predicted properties for the target compound. Secondly, and crucially, it will provide a comparative analysis with its closely related isomers and the parent cinnamic acid molecule. This approach allows us to establish a scientifically grounded estimation of its physical characteristics. Furthermore, this document provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate these values in their own laboratories.

Core Identification and Predicted Physicochemical Profile

This compound is an aromatic carboxylic acid with the systematic IUPAC name (2E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid. The presence of three fluorine atoms on the phenyl ring is expected to significantly influence its electronic and steric properties compared to unsubstituted cinnamic acid.

| Identifier | Value | Source |

| Chemical Formula | C₉H₅F₃O₂ | [1] |

| Molecular Weight | 202.13 g/mol | [1] |

| CAS Number | 237761-79-4 | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |

| Predicted XlogP | 2.2 |

XlogP is a computed measure of lipophilicity, a critical parameter in drug design.

Comparative Analysis of Physical Properties with Structural Isomers

To build a robust understanding of the likely physical properties of this compound, a comparative analysis with its structural isomers is invaluable. The position of the fluorine atoms on the phenyl ring can subtly influence intermolecular forces, crystal packing, and ionization, thereby affecting properties like melting point and acidity.

| Compound | Melting Point (°C) | Predicted pKa | Notes |

| This compound | Not Experimentally Determined | Not Experimentally Determined | The subject of this guide. |

| 2,3,4-Trifluorocinnamic acid | 175-178 | 4.13 ± 0.15 | The ortho, meta, and para substitution pattern likely allows for efficient crystal lattice packing. |

| 2,4,5-Trifluorocinnamic acid | 187-189 | 4.13 ± 0.15 | Similar to the 2,3,4-isomer, this substitution pattern may facilitate strong intermolecular interactions. |

| 3-(Trifluoromethyl)cinnamic acid | 135-137 | 4.25 ± 0.10 | The trifluoromethyl group, while electron-withdrawing, has different steric and electronic effects than three individual fluorine atoms.[3][4] |

| trans-Cinnamic acid (parent) | 133 | 4.44 | The unsubstituted parent compound serves as a baseline for comparison.[5] |

Expert Insight: The melting points of the 2,3,4- and 2,4,5-isomers are significantly higher than that of the parent cinnamic acid and the 3-(trifluoromethyl) analog. This suggests that the arrangement of the three fluorine atoms in these isomers promotes strong intermolecular forces, likely a combination of dipole-dipole interactions and efficient crystal packing. It is reasonable to hypothesize that the melting point of this compound will also be elevated relative to cinnamic acid and likely fall within the range of its other trifluorinated isomers. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to the parent cinnamic acid.

Spectroscopic Characterization: A Predictive Approach

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid moieties. |

| Aromatic C-H | 3100-3000 | Stretching | Characteristic of sp² C-H bonds in the phenyl ring. |

| Alkene C-H | 3050-3010 | Stretching | Characteristic of the vinylic C-H bonds. |

| Carbonyl C=O | 1710-1680 | Stretching | Conjugation with the C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid. |

| Alkene C=C | 1640-1620 | Stretching | Characteristic of the carbon-carbon double bond. |

| Aromatic C=C | 1600-1450 | Stretching | Multiple bands are expected due to the vibrations of the phenyl ring. |

| C-F | 1350-1150 | Stretching | Strong absorptions are anticipated due to the high polarity of the C-F bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Vinylic Protons (-CH=CH-): Two doublets are expected, likely between 6.0 and 8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) would be indicative of a trans configuration. The proton beta to the carbonyl group will be further downfield due to resonance deshielding.

-

Aromatic Protons: The three fluorine atoms will significantly influence the chemical shifts and coupling patterns of the two remaining aromatic protons. Complex splitting patterns (doublets of doublets, or triplets of doublets) are expected due to both H-H and H-F coupling.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): A peak in the range of 165-175 ppm.

-

Vinylic Carbons (-CH=CH-): Two peaks between 115 and 150 ppm.

-

Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which can be a key diagnostic feature.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 202. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially rearrangements involving the fluorine atoms.

Experimental Protocols for Physical Property Determination

The following protocols are standardized methods for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid heating to get an approximate melting point.

-

For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Shake-Flask Method for Solubility.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for understanding a compound's behavior in biological systems and for developing analytical methods like HPLC.

Methodology (Potentiometric Titration):

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis:

-

Plot the pH versus the volume of NaOH added. This will generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

Conclusion and Future Directions

This compound stands as a compound of interest at the intersection of synthetic chemistry and life sciences. While a complete experimental dataset of its physical properties is not yet in the public domain, this guide provides a robust framework for its characterization. Through comparative analysis with its isomers, we can confidently predict its behavior, and by employing the detailed protocols herein, researchers are well-equipped to establish definitive experimental values. The generation and publication of these fundamental physical properties will be a valuable contribution to the scientific community, paving the way for the further exploration of this and other novel fluorinated cinnamic acid derivatives in drug discovery and materials science.

References

-

ChemWhat. 2,3,5-三氟肉桂酸CAS#: 237761-79-4; ChemWhat 代号:76139. [Link]

-

Wikipedia. Cinnamic acid. [Link]

-

PubChemLite. this compound (C9H5F3O2). [Link]

-

CAS Common Chemistry. 3-(Trifluoromethyl)cinnamic acid. [Link]

Sources

An In-depth Technical Guide to 2,3,5-Trifluorocinnamic Acid: Chemical Structure, Bonding, and Synthetic Protocols for Drug Development

Introduction: The Strategic Role of Fluorination in Cinnamic Acid Derivatives

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The strategic incorporation of fluorine atoms into the cinnamic acid framework has emerged as a powerful tool for modulating its physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2,3,5-trifluorocinnamic acid, a trifluorinated derivative with significant potential in drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative analysis with related fluorinated and non-fluorinated analogs to provide insights into its chemical structure, bonding, and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

Molecular Structure and Bonding: An Analysis of Fluorine's Influence

The chemical structure of this compound is characterized by a phenyl ring substituted with three fluorine atoms at the 2, 3, and 5 positions, attached to a propenoic acid moiety. The IUPAC name is (2E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid.

Key Structural Identifiers:

| Identifier | Value |

| Molecular Formula | C₉H₅F₃O₂[1] |

| SMILES | C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F[1] |

| InChI | InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+[1] |

The introduction of three highly electronegative fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic and conformational properties. This substitution pattern leads to a complex interplay of inductive and resonance effects, which in turn dictates the molecule's reactivity and intermolecular interactions.

Bonding and Electronic Effects

The carbon-fluorine bond is highly polarized due to the exceptional electronegativity of fluorine. This results in a strong electron-withdrawing inductive effect (-I) exerted by the fluorine atoms on the aromatic ring. This inductive effect has several key consequences:

-

Modulation of Aromaticity: The fluorine substituents alter the electron density distribution within the phenyl ring, impacting its reactivity in electrophilic aromatic substitution reactions.

Conformational Analysis and Intermolecular Interactions

The trans configuration of the double bond is generally more stable for cinnamic acids. The planarity of the molecule can be influenced by the steric hindrance introduced by the fluorine atoms, particularly the ortho-fluorine at the 2-position.

In the solid state, cinnamic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. The presence of fluorine atoms can introduce additional intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing and ultimately the solid-state properties of the material. While a crystal structure for this compound is not yet reported, studies on other fluorinated cinnamic acids have detailed these types of interactions.

Physicochemical Properties: Predictions and Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Property | Predicted/Comparative Value for this compound | Comparison with Cinnamic Acid | Rationale for Difference |

| Molecular Weight | 202.13 g/mol | 148.16 g/mol | Addition of three fluorine atoms. |

| pKa | Predicted to be lower than 4.44 | ~4.44 | Strong inductive electron-withdrawing effect of fluorine atoms stabilizes the carboxylate anion.[2] |

| logP (Lipophilicity) | Predicted XlogP: 2.2[1] | ~2.13 | The effect of fluorine on lipophilicity is complex. While fluorine is highly electronegative, its small size can lead to only minor changes in logP. The overall lipophilicity will depend on the balance of electronic and steric effects. |

Synthesis of this compound: A Validated Protocol

The Knoevenagel condensation is a reliable and widely employed method for the synthesis of cinnamic acid derivatives. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.

Materials:

-

2,3,5-Trifluorobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5-trifluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in anhydrous pyridine (3-5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual pyridine and other water-soluble impurities.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Synthetic workflow for this compound.

Applications in Drug Development: Leveraging the Power of Fluorine

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[4][5][6] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.

Potential Therapeutic Areas

-

Antibacterial Agents: Fluorination has been shown to enhance the antibacterial activity of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.[2]

-

Anti-inflammatory Agents: Cinnamic acids can act as inhibitors of cyclooxygenase (COX) enzymes. Fluorine substitution can enhance the potency and selectivity for COX-2, which is a key target for anti-inflammatory drugs.[2]

-

Anticancer Agents: The unique electronic properties of fluorinated compounds can lead to improved interactions with biological targets relevant to cancer therapy.

Caption: Logical relationships in drug development.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel therapeutics. While direct experimental data for this specific isomer is scarce, a comprehensive analysis of its structure and the known effects of fluorination allows for informed predictions of its properties and potential applications. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its biological activities. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

This compound (C9H5F3O2) - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2,4,5-Trifluorocinnamic acid - SpectraBase. Wiley-VCH. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University. Available at: [Link]

-

trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST WebBook. Available at: [Link]

-

2,3,4-Trifluorocinnamic acid - Optional[13C NMR] - Spectrum - SpectraBase. Wiley-VCH. Available at: [Link]

- A simple and convenient synthesis of 3-[5-(trifluoromethyl)-. REDI. Available at: https://redi.um.es/handle/10201/100004

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]

-

3-(Trifluoromethyl)cinnamic acid. CAS Common Chemistry. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. I.K. Press. Available at: [Link]

-

Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. Available at: [Link]

-

This compound, suppliers and manufacturers. R&D Chemicals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluorocinnamic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2,3,5-Trifluorocinnamic acid, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous fluorinated aromatic compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data are also presented, ensuring this guide serves as a robust resource for the synthesis, identification, and characterization of this compound and related molecules.

Introduction: The Significance of Spectroscopic Analysis for Fluorinated Aromatics

This compound belongs to a class of halogenated derivatives of cinnamic acid. The strategic placement of fluorine atoms on the phenyl ring is known to significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile. Such modifications are of paramount importance in the realms of drug discovery and materials science.

Unambiguous structural confirmation and purity assessment are critical milestones in the development of any novel chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap to the molecular architecture. This guide delves into the expected spectroscopic data for this compound, offering a predictive yet scientifically grounded framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to proton-fluorine (¹H-¹⁹F) spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Hα (vinylic) | ~6.5 | Doublet of doublets (dd) | J(Hα-Hβ) ≈ 16 (trans), J(Hα-F) ≈ 2-4 |

| Hβ (vinylic) | ~7.6 | Doublet (d) | J(Hβ-Hα) ≈ 16 (trans) |

| H4 (aromatic) | ~7.2-7.4 | Doublet of triplets (dt) or complex multiplet | J(H-F), J(H-H) |

| H6 (aromatic) | ~7.5-7.7 | Doublet of doublets (dd) or complex multiplet | J(H-F), J(H-H) |

| COOH | ~12-13 | Broad singlet | - |

Causality behind Predictions: The vinylic protons (Hα and Hβ) are predicted to have a large coupling constant (~16 Hz), characteristic of a trans relationship. The aromatic protons will exhibit complex splitting patterns due to coupling with both neighboring protons and fluorine atoms. Long-range ¹H-¹⁹F coupling constants are common in aromatic systems.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by large one-bond carbon-fluorine (¹³C-¹⁹F) coupling constants and smaller long-range couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| C=O | ~168 | Singlet or small multiplet | - |

| Cβ | ~145 | Singlet or small multiplet | - |

| Cα | ~120 | Singlet or small multiplet | - |

| C1 (ipso) | ~135 | Triplet or complex multiplet | J(C-F) |

| C2 (ipso-F) | ~150-160 | Doublet | ¹J(C-F) ≈ 240-260 |

| C3 (ipso-F) | ~150-160 | Doublet | ¹J(C-F) ≈ 240-260 |

| C4 | ~115-125 | Doublet of doublets or complex multiplet | J(C-F) |

| C5 (ipso-F) | ~150-160 | Doublet | ¹J(C-F) ≈ 240-260 |

| C6 | ~110-120 | Doublet of doublets or complex multiplet | J(C-F) |

Causality behind Predictions: Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF) in the range of 240-260 Hz.[2] Other carbons in the aromatic ring will exhibit smaller, long-range couplings. The chemical shifts of the fluorine-bearing carbons will be significantly downfield.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for characterizing fluorinated compounds.[3]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F2 | -110 to -130 | Doublet of doublets (dd) or complex multiplet | J(F-F), J(F-H) |

| F3 | -130 to -150 | Doublet of doublets (dd) or complex multiplet | J(F-F), J(F-H) |

| F5 | -110 to -130 | Doublet of doublets (dd) or complex multiplet | J(F-F), J(F-H) |

Causality behind Predictions: The chemical shifts are predicted based on typical values for fluorine atoms on a benzene ring. The multiplicity of each fluorine signal will be influenced by coupling to other fluorine atoms and to nearby protons.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, alkene, and C-F bonds.

Table 4: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic/Vinylic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Alkene) | 1640-1620 | Medium |

| C=C (Aromatic) | 1600-1450 | Medium-Weak |

| C-F | 1300-1100 | Strong |

Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4] The C=O stretch appears at a slightly lower wavenumber due to conjugation with the double bond and the aromatic ring. The strong C-F stretching absorptions are a hallmark of fluorinated organic compounds.[5]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

Caption: Workflow for IR spectroscopy using the thin solid film method.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be employed.

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺˙) is expected to be observed at m/z = 202, corresponding to the molecular weight of C₉H₅F₃O₂.

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 202 | [C₉H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 157 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 145 | [C₈H₄F₃]⁺ | Subsequent fragmentation |

| 127 | [C₇H₄F₂]⁺ | Loss of HF from a fragment |

Causality behind Predictions: Aromatic carboxylic acids often show characteristic losses of the hydroxyl group and the entire carboxyl group.[7] The fragmentation of the trifluorophenyl ring can also lead to a series of smaller, fluorinated fragments.[8]

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing fundamental principles with data from analogous compounds, we have outlined the expected NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality. This document is intended to be a valuable asset for researchers working on the synthesis and application of this and other novel fluorinated molecules, facilitating their unambiguous identification and paving the way for further investigation into their unique properties.

References

-

Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. NIST WebBook. Retrieved from [Link]

-

NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,5-Trifluorocinnamic acid. Retrieved from [Link]

-

CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,4-Trifluorocinnamic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link]

-

MassBank of North America. (n.d.). Cinnamic acids and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, November 19). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002641). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Solubility Profile of 2,3,5-Trifluorocinnamic Acid: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a compound's journey from the laboratory to real-world applications. Poor solubility can lead to challenges in formulation, bioavailability, and in vitro assay reliability, ultimately impeding the progress of promising chemical entities.[1]

This technical guide provides an in-depth analysis of the predicted solubility profile of 2,3,5-Trifluorocinnamic acid in a range of common organic solvents. In the absence of direct empirical data for this specific trifluorinated cinnamic acid isomer, this guide employs a theoretical and comparative approach, leveraging established principles of chemical solubility and data from structurally related analogs. By examining the interplay of molecular structure, polarity, and solvent properties, we aim to provide a robust predictive framework to guide experimental design and application development.

Theoretical Framework: Predicting Solubility from Molecular Properties

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between a solute and a solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The solubility of an organic acid like this compound is primarily governed by its polarity, acidity (pKa), and lipophilicity (logP), in relation to the properties of the solvent.

Key Physicochemical Predictors of Solubility for this compound:

-

Polarity: The presence of three electronegative fluorine atoms and a carboxylic acid group imparts significant polarity to the molecule. The fluorine atoms, with their strong electron-withdrawing effects, influence the electron distribution across the aromatic ring.

-

Acidity (pKa): The carboxylic acid moiety is the primary acidic functional group. The pKa is a measure of its tendency to donate a proton. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted cinnamic acid. For instance, the predicted pKa of 3-(Trifluoromethoxy)cinnamic acid is approximately 4.27.[3]

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value indicates greater solubility in nonpolar solvents. The introduction of fluorine atoms generally increases lipophilicity.

The interplay of these factors dictates the solubility in various organic solvents.

Caption: Key molecular and solvent properties influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the theoretical principles and comparative data from related fluorinated aromatic acids, a predicted solubility profile for this compound in a spectrum of organic solvents is presented below. This table provides a qualitative and semi-quantitative estimation to guide solvent selection for various applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Heptane, Toluene | Low to Very Low | The high polarity imparted by the three fluorine atoms and the carboxylic acid group leads to a significant mismatch with nonpolar solvents. Strong solute-solute interactions (e.g., hydrogen bonding between carboxylic acid groups) are not overcome by weak van der Waals forces with the solvent. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Moderate to Good | These solvents possess a moderate polarity that can interact with the polar regions of the molecule. Ethyl acetate, with its carbonyl group, can act as a hydrogen bond acceptor, which may enhance solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Good to High | The high polarity of these solvents aligns well with the polar nature of this compound. The carbonyl group of acetone is a strong hydrogen bond acceptor, facilitating the disruption of the solute's crystal lattice. |

| Polar Protic | Ethanol, Methanol | High to Very High | These solvents are both polar and capable of hydrogen bonding (both as donors and acceptors). This allows for strong interactions with the carboxylic acid group, leading to excellent solvation. The solubility of trans-cinnamic acid significantly increases with the addition of alcohols like ethanol and methanol.[1] |

| Aqueous | Water | Low | Despite its polar functional groups, the overall lipophilicity contributed by the benzene ring and fluorine atoms is expected to limit aqueous solubility. The acidity of the compound suggests that solubility will be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt. |

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the predicted solubility profile, the equilibrium shake-flask method is the gold standard.[4] This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate the chosen organic solvent with this compound by adding an excess of the solid to the solvent and stirring for 24 hours. This step is crucial for accurate quantification.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the pre-saturated solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Caption: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.

Implications for Research and Development

A thorough understanding of the solubility profile of this compound is paramount for its effective utilization:

-

For Synthetic Chemists: Knowledge of solubility is essential for selecting appropriate solvents for reactions, purification (e.g., crystallization), and product isolation, thereby optimizing reaction yields and purity.

-

For Drug Development Professionals: Solubility is a critical parameter for oral bioavailability.[5] Understanding the solubility in various organic solvents can aid in the development of suitable formulations, including amorphous solid dispersions or lipid-based delivery systems, to enhance the dissolution and absorption of poorly water-soluble drug candidates.

-

For Analytical Scientists: The choice of solvent for analytical techniques such as HPLC and NMR is dictated by the analyte's solubility. An accurate solubility profile ensures the preparation of homogeneous solutions for precise and reliable measurements.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents remains to be published, a robust theoretical profile can be constructed based on its predicted physicochemical properties and by drawing comparisons with structurally similar compounds. The trifluorination of the cinnamic acid backbone is expected to render the molecule highly soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar and aqueous media. The provided predictive framework and the detailed experimental protocol for solubility determination offer a valuable resource for researchers and scientists, enabling informed solvent selection and facilitating the advancement of research and development involving this promising compound.

References

-

Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. (2025). ResearchGate. [Link]

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. [Link]

-

Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. (2023). MDPI. [Link]

-

Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, decyl ester. (n.d.). Cheméo. [Link]

-

Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE. [Link]

-

Conformational isomerism in trans-3-methoxycinnamic acid. (2024). UVaDOC Principal. [Link]

-

Showing Compound trans-p-Methoxycinnamic acid (FDB002667). (2010). FooDB. [Link]

-

Solubilities of trans-cinnamic acid. (n.d.). ResearchGate. [Link]

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI. [Link]

-

cis-Cinnamic acid. (n.d.). PubChem. [Link]

-

Showing Compound trans-2,3,4-Trimethoxycinnamate (FDB028405). (2011). FooDB. [Link]

-

3,4,5-trimethoxycinnamic acid (predominantly trans), 90-50-6. (n.d.). The Good Scents Company. [Link]

-

2,3,5-Trimethoxy-cinnamic acid. (n.d.). PubChem. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). MDPI. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship.org. [Link]

Sources

Thermal stability and decomposition of 2,3,5-Trifluorocinnamic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,3,5-Trifluorocinnamic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Fluorine in Modern Drug Development and the Imperative of Thermal Stability Analysis

In the landscape of contemporary drug discovery, organofluorine compounds have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance a drug candidate's pharmacokinetic and physicochemical properties.[1][2] Fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and enhanced membrane permeability.[3][4] These benefits have led to a significant increase in the number of fluorinated drugs approved for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5]

This compound is a valuable building block in the synthesis of such advanced pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is paramount for ensuring drug product quality, safety, and efficacy. Thermal stability is a critical quality attribute, as it dictates the material's behavior during manufacturing processes such as drying, milling, and formulation, as well as its long-term storage stability. Decomposition of an API can lead to loss of potency, the formation of potentially toxic impurities, and undesirable changes in the physical properties of the drug product.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. We will delve into the theoretical underpinnings of its stability, present detailed, field-proven experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and propose a likely decomposition pathway based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for assessing the thermal properties of this and similar fluorinated compounds.

Fundamental Principles of Thermal Stability in Fluorinated Cinnamic Acids

The thermal stability of a molecule is intrinsically linked to the strength of its covalent bonds. The introduction of fluorine atoms into an organic molecule, such as the cinnamic acid scaffold, imparts significant changes to its electronic properties and bond energies. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4][6] This high bond strength contributes to the overall thermal stability of fluorinated compounds.[7]

For this compound, the multiple electron-withdrawing fluorine atoms on the phenyl ring are expected to influence the stability of the entire molecule, including the carboxylic acid group and the acrylic acid side chain. The primary thermal decomposition pathways for carboxylic acids often involve decarboxylation (the loss of CO2).[8] For cinnamic acid itself, studies have shown a single-stage thermal decomposition process.[9] However, the decomposition of fluorinated carboxylic acids can be more complex, potentially involving the elimination of hydrogen fluoride (HF) and subsequent rearrangements.[10][11]

Therefore, a comprehensive thermal analysis of this compound is essential to elucidate its specific decomposition profile, identify the onset temperature of degradation, and characterize any intermediate thermal events.

Experimental Characterization: A Dual-Technique Approach

To obtain a complete picture of the thermal behavior of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.[12][13][14] TGA provides quantitative information about mass changes as a function of temperature, directly indicating decomposition, while DSC measures the heat flow associated with thermal events, such as melting, crystallization, and decomposition, revealing the energetics of these processes.[15]

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument (e.g., TA Instruments TGA 5500 or similar) is calibrated for mass and temperature.

-

Perform a "blank" run with an empty sample pan to establish a stable baseline. The buoyancy effect should be subtracted from the sample run.[16]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum sample pan. A smaller sample size minimizes thermal gradients within the sample.[17]

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (or another inert gas like Argon) at a flow rate of 50-70 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.[18][19]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[17] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to perform kinetic analysis of the decomposition process.[20]

-

-

Data Acquisition: Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition, and to determine their associated enthalpies.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument (e.g., TA Instruments DSC 2500 or similar) for temperature and enthalpy using certified standards (e.g., indium).

-

Establish a stable baseline by running the program with empty, sealed aluminum pans.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.[17]

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min to provide a consistent and inert thermal environment.[17]

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min. Using the same heating rate as in TGA allows for direct correlation of the observed events.[20]

-

-

Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.

-

-

Data Analysis:

-

Plot heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks pointing down (by convention in many instruments), while exothermic events (e.g., some decompositions) will point up.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

Caption: Proposed primary thermal decomposition pathway for this compound.

Summary of Expected Thermal Properties

The following table summarizes the anticipated thermal properties of this compound based on the analysis of structurally similar compounds, such as other fluorinated cinnamic acids and cinnamic acid itself.[9][17] These values should be confirmed experimentally.

| Property | Expected Value/Observation | Analytical Technique | Rationale |

| Melting Point (Tm) | ~150 - 200 °C | DSC | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The exact temperature is influenced by the substitution pattern. |

| Enthalpy of Fusion (ΔHfus) | Quantitative Value | DSC | The energy required for melting, obtained by integrating the melting endotherm. |

| Decomposition Onset (Tonset) | > 200 °C | TGA / DSC | The temperature at which significant mass loss begins. The high stability of the C-F bonds suggests a relatively high decomposition temperature. |

| Decomposition Profile | Likely a multi-step process | TGA / DTG | Initial mass loss corresponding to decarboxylation, followed by further fragmentation at higher temperatures. |

| Atmosphere Dependence | More stable in inert gas | TGA | Decomposition will occur at lower temperatures in an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen). |

Conclusion

A thorough understanding of the thermal stability and decomposition behavior of this compound is a non-negotiable aspect of its application in pharmaceutical development. The methodologies outlined in this guide, employing TGA and DSC, provide a robust and reliable framework for obtaining this critical data. By carefully characterizing its melting point, onset of decomposition, and the profile of mass loss, researchers can ensure that manufacturing and storage conditions are optimized to maintain the integrity, purity, and safety of this important fluorinated building block. The proposed decomposition pathway serves as a working hypothesis that can be further investigated using evolved gas analysis techniques such as TGA-MS or TGA-FTIR.[19][22][23] Ultimately, this knowledge underpins the development of safe and effective medicines.

References

-

Title: Fluorine as a key element in modern drug discovery and development | LE STUDIUM Source: LE STUDIUM URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: World Journal of Pharmaceutical and Life Sciences URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Molecules (Basel, Switzerland) via PubMed Central URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

-

Title: Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials Source: Journal of Scientific Innovations and Creative Research URL: [Link]

-

Title: Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source: Molecules (Basel, Switzerland) URL: [Link]

-

Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products Source: International Journal of Molecular Sciences via NIH URL: [Link]

-

Title: Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 Source: Applied and Environmental Microbiology via NIH URL: [Link]

-

Title: Kinetics of thermal decomposition: calculating the activation energy Source: MC² – Material and Chemical Characterisation Facility URL: [Link]

-

Title: Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer Source: Energy & Fuels - ACS Publications URL: [Link]

-

Title: Synthesis and properties of cinnamic acid series organic UV ray absorbents–interleaved layered double hydroxides Source: ResearchGate URL: [Link]

-

Title: On the primary thermal decomposition pathways of hydroxycinnamic acids Source: ResearchGate URL: [Link]

-

Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL: [Link]

-

Title: Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries Source: ResearchGate URL: [Link]

-

Title: Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Kinetics of non-isothermal decomposition of cinnamic acid Source: ResearchGate URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ResearchGate URL: [Link]

-

Title: Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Source: IIT Kanpur URL: [Link]

-

Title: Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids Source: Environmental Science & Technology via NIH URL: [Link]

-

Title: Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state Source: ResearchGate URL: [Link]

-

Title: Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source: Molecules URL: [Link]

-

Title: Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) Source: Molecules (Basel, Switzerland) via NIH URL: [Link]

-

Title: Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids Source: PLOS ONE URL: [Link]

-

Title: The thermal decomposition of trifluoroacetic acid Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

-

Title: Thermal behaviour of citric acid and isomeric aconitic acids Source: ResearchGate URL: [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. jsicr.org [jsicr.org]

- 13. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iitk.ac.in [iitk.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. bath.ac.uk [bath.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 20. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to 2,3,5-Trifluorocinnamic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on a compound's physicochemical and biological properties.[2] The strategic placement of fluorine can alter metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. This guide focuses on 2,3,5-Trifluorocinnamic acid, a synthetic derivative where the phenyl ring is substituted with three fluorine atoms. This modification is anticipated to significantly influence its electronic and steric properties, making it a molecule of interest for researchers in drug discovery and materials science.

This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, a detailed synthesis protocol, and an exploration of its potential applications grounded in the established roles of fluorinated compounds in medicinal chemistry.

Core Physicochemical Properties

There is some ambiguity in the publicly available chemical databases regarding the CAS Registry Number for this compound. Two numbers have been associated with this compound. It is crucial for researchers to verify the identity of their materials through analytical characterization.

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₃O₂ | [3][4][5] |

| Molecular Weight | 202.13 g/mol | [4][5] |

| CAS Registry Number | 237761-79-4 or 1384157-92-9 | [3][4][6][7][8] |

| IUPAC Name | (E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | [9] |

| Appearance | Typically a white to off-white crystalline powder | [10] |

| Predicted XlogP | 2.2 | [9] |

| Monoisotopic Mass | 202.02417 Da | [9] |

Note: Specific experimental data such as melting point, boiling point, and pKa for this compound are not widely reported in the literature. Researchers should determine these properties empirically.

Synthesis of this compound

The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[11] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, followed by decarboxylation.[12][13]

Experimental Protocol: Knoevenagel Condensation

This protocol outlines the synthesis of this compound from 2,3,5-trifluorobenzaldehyde and malonic acid.

Materials:

-

2,3,5-trifluorobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

5M Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol or an ethanol/water mixture for recrystallization

-

Ethyl acetate for extraction (optional)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,5-trifluorobenzaldehyde (1.0 equivalent) and malonic acid (1.5-2.0 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110-115 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice and water.

-

Acidification: Acidify the mixture to a pH of approximately 2 by the slow addition of 5M HCl with vigorous stirring. This will cause the crude this compound to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water to remove residual pyridine and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

Malonic Acid Excess: Using an excess of malonic acid helps to drive the reaction to completion.

-

Pyridine and Piperidine: Pyridine serves as both a solvent and a base, while the more basic piperidine acts as the primary catalyst to deprotonate malonic acid, forming the reactive enolate.

-

Heat: The reaction requires heat to facilitate both the condensation and the subsequent decarboxylation of the intermediate unsaturated malonic acid.

-

Acidification: The carboxylic acid product is soluble in the basic pyridine solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous mixture and allowing for its isolation by filtration.

Caption: Synthesis workflow for this compound via Knoevenagel condensation.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound are not extensively documented, its structural features suggest potential applications in areas where other fluorinated cinnamic acid derivatives have shown promise.

Rationale for Use in Medicinal Chemistry

The introduction of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy to enhance their pharmacological profiles.[14] These groups can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Enhance Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Acidity: The electron-withdrawing nature of fluorine atoms can lower the pKa of the carboxylic acid group, potentially influencing its ionization state at physiological pH and its interaction with target proteins.

-

Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, within a protein's binding pocket.

Given these principles, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Cinnamic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents.[14] The trifluorinated phenyl ring of this compound could be a key pharmacophore in the design of new inhibitors for various enzymes or receptors.

Potential as a Building Block in Materials Science

The rigid, conjugated structure of cinnamic acid makes it a candidate for the development of organic electronic materials, such as liquid crystals and polymers. The strong dipole moment introduced by the fluorine atoms in this compound could be exploited to tune the electronic properties and intermolecular organization of such materials.

Characterization and Quality Control

For any research application, rigorous characterization of the synthesized this compound is essential. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure and assessing the purity of the compound. The coupling patterns in the ¹H and ¹⁹F spectra will be particularly informative for verifying the 2,3,5-substitution pattern on the phenyl ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C bonds of the alkene and aromatic ring.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Caption: A self-validating quality control workflow for this compound.

Conclusion

This compound is a fluorinated building block with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through the Knoevenagel condensation. The strategic incorporation of three fluorine atoms on the phenyl ring is expected to confer advantageous properties, making it an attractive scaffold for the development of novel molecules with enhanced biological activity and tailored physical properties. As with any specialized chemical, thorough analytical characterization is paramount to ensure the integrity of future research and development endeavors.

References

-

Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29, 1561-1564. [Link]

-

(2004). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. [Link]

-

PubChemLite. This compound (C9H5F3O2). PubChemLite. [Link]

-

Guangdong Wengjiang Chemical Reagent Co., Ltd. 2,3,5-三氟肉桂酸, 1384157-92-9. gd.oal.com. [Link]

-

Kolb, K. E., Field, K. W., & Schatz, P. F. (1993). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 70(12), A306. [Link]

-

3B Scientific Corporation. This compound. 3bsc.com. [Link]

-

R&D Chemicals. This compound, suppliers and manufacturers. R&D Chemicals. [Link]

-

Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. [Link]

-